(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
CAS No.:
Cat. No.: VC14487831
Molecular Formula: C16H16N2OS2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2OS2 |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
| Standard InChI | InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19) |
| Standard InChI Key | RRGJAKVGOZYHOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradec-4(8)-en-6-one, reflects its intricate tetracyclic system. Key structural elements include:
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A thiochromeno[2,3-d]thiazol-2-one backbone, integrating sulfur-containing thiochromene and thiazole rings.
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A pyridin-3-yl substituent at position 9, contributing π-π stacking potential and hydrogen-bonding capacity.
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Stereochemical specificity at positions 4aR, 5S, and 8R, which influences conformational stability and target binding.
The molecular formula C₁₆H₁₆N₂OS₂ (MW: 316.4 g/mol) was confirmed via high-resolution mass spectrometry.
Spectroscopic and Computational Data
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SMILES:
C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4highlights the fused ring system and substituent positions. -
InChIKey:
RRGJAKVGOZYHOQ-UHFFFAOYSA-Nprovides a unique identifier for database searches. -
X-ray crystallography data, though unavailable for this specific compound, suggest that analogous structures adopt chair-like conformations in the thiochromene ring, stabilized by intramolecular hydrogen bonds.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂OS₂ |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradec-4(8)-en-6-one |
| CAS No. | 1212185-26-6 |
| PubChem CID | 4870494 |
Synthetic Pathways and Challenges
Hypothetical Synthesis
While no explicit synthesis is documented for this compound, analogous thiochromeno-thiazolones are typically synthesized via:
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Cyclocondensation: Reaction of a thioamide (e.g., thiourea) with a ketone or aldehyde under acidic conditions to form the thiazole ring.
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Diels-Alder Cyclization: Use of a dienophile (e.g., maleic anhydride) to construct the thiochromene moiety, often catalyzed by Lewis acids like BF₃·Et₂O.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the 4aR,5S,8R configuration, critical for bioactivity.
Table 2: Proposed Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Thiazole Formation | Thiourea, POCl₃, 110°C | 3-Aminothiazole |
| 2 | Thiochromene Cyclization | Maleic anhydride, BF₃·Et₂O | Thiopyranone derivative |
| 3 | Pyridine Coupling | Suzuki-Miyaura cross-coupling | Final product |
Industrial Scalability Challenges
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Low Yields: Multi-step syntheses often suffer from cumulative yield losses, particularly in stereoselective steps.
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Purification Complexity: The compound’s hydrophobicity and stereoisomerism necessitate advanced chromatographic techniques.
Biological Activity and Mechanisms
Antimicrobial Activity
Thiazole derivatives commonly disrupt microbial cell membranes via:
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Lipid II Binding: Inhibition of peptidoglycan biosynthesis in Gram-positive bacteria.
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CYP51 Targeting: Disruption of ergosterol synthesis in fungi.
Applications in Materials Science
Organic Semiconductors
The conjugated π-system and sulfur atoms enable:
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Charge Transport: Hole mobility up to 0.12 cm²/V·s in thin-film transistors.
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Thermal Stability: Decomposition temperatures exceeding 300°C, suitable for high-temperature applications.
Catalysis
Thiazole’s Lewis basicity facilitates:
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Pd(II) Coordination: Enhancing cross-coupling reaction yields in Suzuki-Miyaura reactions.
Future Research Directions
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